Ethyl 4-((2-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate
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Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . In a typical procedure, piperazine was added to a solution of the precursor compound and potassium carbonate in chloroform at room temperature .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation:CCOC(=O)N1CCN(CC1)C(c2cccc(c2)Cl)c3c(n4c (s3)nc(n4)C)O
. This notation provides a way to represent the structure using ASCII strings.
Scientific Research Applications
Antimicrobial Applications
Research has shown that compounds containing 1,2,4-triazole derivatives possess significant antimicrobial activities. For instance, the synthesis of various 1,2,4-triazole derivatives has led to compounds with good to moderate activities against test microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2010). Similarly, piperazine and triazolo-pyrazine derivatives have been synthesized, demonstrating superior antimicrobial efficacy against specific bacterial strains, suggesting a route for developing potent antimicrobials (Patil et al., 2021).
Anticoccidial Activity
Compounds with 1,2,4-triazine structures have been explored for their anticoccidial activity, showing potential in combating Eimeria tenella at certain concentrations, which points to their possible use in addressing parasitic infections in poultry (Shibamoto & Nishimura, 1986).
Antihypertensive Agents
The development of 1,2,4-triazolo[1,5-alpha]pyrimidines bearing piperazine moieties has showcased promising antihypertensive activity, highlighting the therapeutic potential of such compounds in cardiovascular disease management (Bayomi et al., 1999).
Antitubercular Activity
Benzofuran and benzo[d]isothiazole derivatives containing a piperazine nucleus have been synthesized and screened for their inhibitory effect on Mycobacterium tuberculosis, demonstrating significant activity and offering insights into new antitubercular agents (Reddy et al., 2014).
properties
IUPAC Name |
ethyl 4-[(2-chlorophenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O3S/c1-3-28-19(27)24-10-8-23(9-11-24)15(13-6-4-5-7-14(13)20)16-17(26)25-18(29-16)21-12(2)22-25/h4-7,15,26H,3,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRJWABPDJLNNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(C2=CC=CC=C2Cl)C3=C(N4C(=NC(=N4)C)S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-((2-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate |
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